4-((2-(2-Chlorophenoxy)ethyl)thio)-2-methyl-6-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-2-METHYL-6-PHENYLPYRIMIDINE is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a chlorophenoxyethyl group, a sulfanyl group, and a phenylpyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-2-METHYL-6-PHENYLPYRIMIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenoxyethyl Intermediate: This step involves the reaction of 2-chlorophenol with ethylene oxide in the presence of a base to form 2-(2-chlorophenoxy)ethanol.
Thioether Formation: The 2-(2-chlorophenoxy)ethanol is then reacted with a thiol compound, such as thiourea, under basic conditions to form the corresponding thioether, 2-(2-chlorophenoxy)ethyl sulfide.
Pyrimidine Core Construction: The final step involves the reaction of the thioether intermediate with 2-methyl-6-phenylpyrimidine-4-carbaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-2-METHYL-6-PHENYLPYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioether derivatives.
Substitution: Substituted chlorophenoxy derivatives.
Scientific Research Applications
4-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-2-METHYL-6-PHENYLPYRIMIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-2-METHYL-6-PHENYLPYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar in structure due to the presence of a chlorophenoxy group.
2-(4-Chlorophenoxy)ethyl thiocyanate: Shares the chlorophenoxyethyl moiety.
{[2-(4-Chlorophenoxy)ethyl]thio}acetic acid: Contains the chlorophenoxyethyl and thioether functionalities.
Uniqueness
4-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-2-METHYL-6-PHENYLPYRIMIDINE is unique due to its combination of a pyrimidine core with a chlorophenoxyethyl sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H17ClN2OS |
---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
4-[2-(2-chlorophenoxy)ethylsulfanyl]-2-methyl-6-phenylpyrimidine |
InChI |
InChI=1S/C19H17ClN2OS/c1-14-21-17(15-7-3-2-4-8-15)13-19(22-14)24-12-11-23-18-10-6-5-9-16(18)20/h2-10,13H,11-12H2,1H3 |
InChI Key |
OMLSDVYIDWRIAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)SCCOC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.